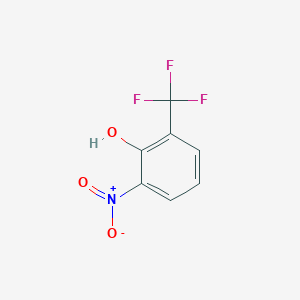

2-Nitro-6-(trifluoromethyl)phenol

Descripción general

Descripción

2-Nitro-6-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4F3NO3 . It has a molecular weight of 207.11 .

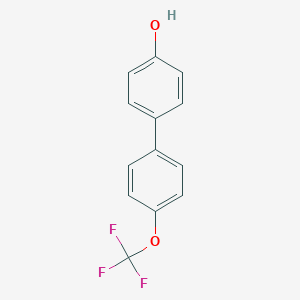

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with nitro (NO2) and trifluoromethyl (CF3) substituents . The InChI code for this compound is 1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C . The density of the compound is 1.473 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Environmental Occurrence and Analysis

Nitrophenols, including compounds structurally similar to 2-Nitro-6-(trifluoromethyl)phenol, have been extensively studied for their occurrence in the environment, particularly in relation to atmospheric pollution. These compounds are products of combustion processes and can also form via atmospheric reactions involving pollutants such as phenols and nitrogen oxides. The detection and quantification of nitrophenols in various environmental matrices require sophisticated analytical techniques, such as High Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) (Harrison et al., 2005).

Advanced Oxidation Processes

The degradation and treatment of persistent organic pollutants, including nitrophenols, through advanced oxidation processes (AOPs) is a significant area of research. AOPs, such as hydrodynamic or acoustic cavitation combined with the Fenton process or ozonation, have shown promise in degrading a wide range of organic contaminants. These processes are effective not only for nitrophenols but also for other refractory compounds, suggesting a potential application for the degradation or modification of this compound in environmental or synthetic contexts (Gągol et al., 2018).

Environmental Impact and Fate

Understanding the environmental fate and effects of specific compounds, including their transformation products, is crucial for assessing their impact on ecosystems and human health. Studies on related compounds, such as nitisinone (which shares the trifluoromethyl and nitro functional groups), have focused on stability, degradation pathways, and environmental impact. These insights can inform the research on this compound, especially concerning its stability under different environmental conditions and potential transformation products (Barchańska et al., 2019).

Encapsulation and Bioavailability

The encapsulation of phenolic compounds in nano/microemulsion systems to improve their water dispersibility, stability, and bioavailability is an emerging field. While primarily focused on the food, pharmaceutical, and nutraceutical industries, this technology could potentially be applied to enhance the delivery or reduce the toxicity of environmental contaminants, including this compound, in bioremediation or wastewater treatment applications (Garavand et al., 2021).

Mecanismo De Acción

Safety and Hazards

2-Nitro-6-(trifluoromethyl)phenol is classified as a dangerous substance. It has hazard statements H302, H315, H317, H318, and H410, indicating that it is harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

2-nitro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPKXGYPBUWNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358537 | |

| Record name | 2-nitro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-62-5 | |

| Record name | 2-nitro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

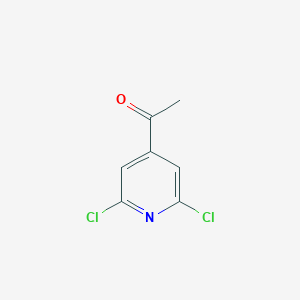

Synthesis routes and methods I

Procedure details

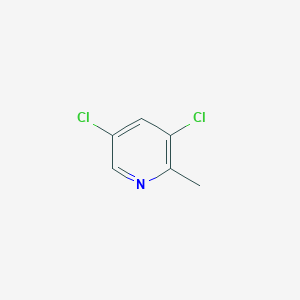

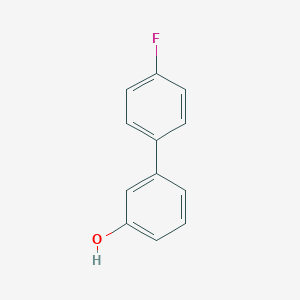

Synthesis routes and methods II

Procedure details

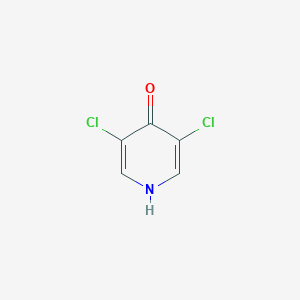

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)